ApppA

Description

Properties

IUPAC Name |

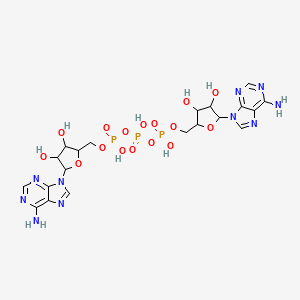

bis[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] hydrogen phosphate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27N10O16P3/c21-15-9-17(25-3-23-15)29(5-27-9)19-13(33)11(31)7(43-19)1-41-47(35,36)45-49(39,40)46-48(37,38)42-2-8-12(32)14(34)20(44-8)30-6-28-10-16(22)24-4-26-18(10)30/h3-8,11-14,19-20,31-34H,1-2H2,(H,35,36)(H,37,38)(H,39,40)(H2,21,23,25)(H2,22,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCICUPZZLIQAPA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27N10O16P3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50274294 | |

| Record name | AC1L1AGT | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50274294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

756.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

158700-26-6 | |

| Record name | AC1L1AGT | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50274294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Role of ApppA in Cellular Stress Response: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diadenosine triphosphate (ApppA), a member of the dinucleoside polyphosphate family, has emerged as a critical signaling molecule, or 'alarmone,' in the cellular response to a variety of stressors, particularly oxidative and heat stress. This technical guide provides an in-depth exploration of the synthesis, degradation, and multifaceted roles of this compound in orchestrating the cellular stress response. We will delve into the quantitative changes in related dinucleoside polyphosphates during stress, detail the experimental protocols for their analysis, and present the current understanding of the signaling pathways this compound modulates, with a focus on its interaction with key stress-response proteins.

Introduction

Cells are constantly exposed to a fluctuating environment and various stressors that can damage cellular components and disrupt homeostasis. To survive, organisms have evolved intricate stress response pathways. A key component of this response in many organisms, from bacteria to humans, is the rapid accumulation of a group of signaling molecules known as dinucleoside polyphosphates. Among these, P¹,P³-di(adenosine-5')triphosphate (this compound) plays a significant role in signaling the onset of stress and initiating protective measures. This document serves as a comprehensive resource on the function of this compound in the cellular stress response, with a particular focus on its role in bacterial systems where it has been most extensively studied.

This compound Metabolism: A Dynamic Balance of Synthesis and Degradation

The intracellular concentration of this compound is tightly regulated by the coordinated action of synthesizing and degrading enzymes. Under normal physiological conditions, the levels of this compound are kept low. However, upon exposure to stressors such as oxidizing agents or heat shock, its synthesis is rapidly upregulated.

Synthesis of this compound

This compound is synthesized by aminoacyl-tRNA synthetases (aaRSs), enzymes central to protein synthesis.[1] The synthesis is a two-step process:

-

Amino Acid Activation: The aaRS enzyme activates its cognate amino acid by reacting it with ATP to form an aminoacyl-adenylate (aa-AMP) intermediate and pyrophosphate (PPi).

-

This compound Formation: Under conditions of stress, instead of transferring the aminoacyl group to a tRNA, the aa-AMP intermediate can react with a second molecule of ATP, leading to the formation of this compound and the release of the amino acid and PPi.

This process is particularly induced by various oxidizing agents such as hydrogen peroxide, diamide, and N-ethylmaleimide.[1]

Degradation of this compound

The transient nature of the this compound signal is ensured by its rapid degradation once the stress is mitigated. This hydrolysis is primarily carried out by specific hydrolases, including diadenosine triphosphatases and some phosphodiesterases. These enzymes cleave the phosphodiester bonds of this compound, yielding products such as ATP and AMP, or ADP.

Quantitative Changes in Adenylylated Nucleotides Under Stress

Upon exposure to stress, there is a rapid and significant accumulation of this compound and related adenylylated nucleotides. While specific quantitative data for the fold-increase of this compound is limited, studies on the closely related molecule diadenosine tetraphosphate (AppppA) and the general family of adenylylated nucleotides provide insight into the magnitude of this response.

| Stressor | Organism | Molecule | Fold Increase / Concentration | Reference |

| Heat Shock (28°C to 50°C) | Salmonella typhimurium, E. coli | This compound, AppppA, and others | Accumulation observed | [2] |

| Oxidative Stress (e.g., H₂O₂) | Salmonella typhimurium | This compound, AppppA, and others | Rapid accumulation to high levels | [1] |

| Oxidative Stress | E. coli | AppppA | Accumulation observed | [3][4] |

Note: The table summarizes qualitative and some quantitative findings. Specific fold-changes for this compound are not consistently reported in the literature, with more quantitative data available for AppppA.

Signaling Role of this compound in the Stress Response

This compound and its counterparts are proposed to function as "alarmones," intracellular signaling molecules that alert the cell to stress and trigger a coordinated response.[1] The primary and best-characterized response mediated by these molecules is the heat shock response.

The Heat Shock Response

The heat shock response is a highly conserved cellular program characterized by the upregulation of a specific set of proteins known as heat shock proteins (HSPs). These proteins, many of which are molecular chaperones, play a crucial role in protein folding, refolding of denatured proteins, and protein degradation, thereby protecting the cell from the damaging effects of stress.

Interaction with Heat Shock Proteins

While direct binding studies with this compound are limited, research on the related molecule AppppA has shown that it binds to several key heat shock proteins in E. coli, including DnaK (the bacterial Hsp70 homolog) and GroEL (a chaparonin).[3][4] This interaction is thought to modulate the activity of these chaperones.

-

DnaK (Hsp70): The DnaK chaperone system, which also includes the co-chaperones DnaJ and GrpE, is essential for refolding misfolded proteins. The binding of adenylylated nucleotides may influence the ATPase activity of DnaK, which is critical for its substrate binding and release cycle.

-

GroEL: This large chaperonin complex provides a protected environment for proteins to fold correctly. The interaction with adenylylated nucleotides could affect its substrate binding and folding cycle.

Regulation of the Heat Shock Sigma Factor σ³² (RpoH)

A central regulator of the heat shock response in E. coli is the alternative sigma factor, σ³² (encoded by the rpoH gene). Under non-stress conditions, σ³² is rapidly degraded. During stress, its stability and activity increase, leading to the transcription of heat shock genes. The DnaK chaperone system is a key negative regulator of σ³². By binding to σ³², DnaK promotes its degradation.

It is hypothesized that the accumulation of misfolded proteins during stress sequesters the DnaK system, releasing σ³² to activate the heat shock response. The interaction of this compound (or AppppA) with DnaK could further modulate this process by altering DnaK's affinity for either misfolded proteins or σ³², thereby fine-tuning the induction of the heat shock response.

Experimental Protocols

The study of this compound and other dinucleoside polyphosphates requires specific and sensitive analytical techniques. Below are outlines of key experimental protocols.

Extraction of this compound from Bacterial Cells

A rapid and efficient extraction method is crucial to prevent the degradation of these labile molecules.

Materials:

-

Bacterial cell culture

-

Cold extraction solvent (e.g., 60% ethanol or a mixture of acetonitrile, methanol, and water)

-

Centrifuge

-

Lyophilizer or vacuum concentrator

Protocol:

-

Grow bacterial cells to the desired optical density.

-

Induce stress (e.g., by adding an oxidizing agent or shifting the temperature).

-

Rapidly harvest the cells by centrifugation at 4°C.

-

Immediately resuspend the cell pellet in a pre-chilled extraction solvent.

-

Lyse the cells by methods such as sonication or bead beating, keeping the sample on ice.

-

Centrifuge the lysate at high speed to pellet cell debris.

-

Collect the supernatant containing the nucleotides.

-

Lyophilize or dry the supernatant in a vacuum concentrator.

-

Reconstitute the dried extract in a suitable buffer for analysis.

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

HPLC coupled with UV or mass spectrometry (MS) detection is a powerful technique for the separation and quantification of this compound.

Instrumentation and Reagents:

-

HPLC system with a UV or MS detector

-

Reverse-phase C18 column

-

Mobile phase A: Aqueous buffer (e.g., ammonium acetate)

-

Mobile phase B: Acetonitrile or methanol

-

This compound standard

Protocol:

-

Equilibrate the HPLC column with the initial mobile phase conditions.

-

Inject the reconstituted bacterial extract (from section 5.1).

-

Separate the nucleotides using a gradient of increasing organic mobile phase (e.g., a linear gradient from 0% to 50% mobile phase B).

-

Detect this compound by its characteristic UV absorbance at 259 nm or by its specific mass-to-charge ratio using MS.

-

Quantify the amount of this compound by comparing the peak area to a standard curve generated with known concentrations of an this compound standard.

Analysis by Two-Dimensional Thin-Layer Chromatography (2D-TLC)

2D-TLC is a classic method for separating complex mixtures of nucleotides.

Materials:

-

Polyethyleneimine (PEI)-cellulose TLC plates

-

Developing solvents (e.g., different concentrations of LiCl or formic acid solutions)

-

³²P-labeled nucleotides (for autoradiography) or UV lamp for visualization

Protocol:

-

Spot the concentrated nucleotide extract onto the corner of a PEI-cellulose TLC plate.

-

Develop the plate in the first dimension using the first developing solvent.

-

Air-dry the plate completely.

-

Rotate the plate 90 degrees and develop it in the second dimension using the second developing solvent.

-

Dry the plate and visualize the separated nucleotide spots using a UV lamp or by autoradiography if radiolabeled nucleotides were used.

-

Identify this compound by comparing its position to that of a known standard run on the same plate.

Therapeutic Potential

The role of this compound as a key signaling molecule in the stress response makes its metabolic pathway a potential target for therapeutic intervention. Modulating the levels of this compound could have implications for:

-

Antibiotic Development: Targeting the synthesis or degradation of this compound could potentially disrupt the ability of pathogenic bacteria to survive stress conditions encountered during infection, such as oxidative stress from the host immune response.

-

Cancer Therapy: In cancer cells, which are often under high metabolic and oxidative stress, the this compound signaling pathway may be dysregulated. Targeting this pathway could represent a novel approach to cancer treatment.

Further research is needed to fully elucidate the this compound signaling network in human cells and to validate the therapeutic potential of targeting this pathway.

Conclusion

This compound is a crucial intracellular alarmone that signals the onset of cellular stress, particularly oxidative and heat stress. Its rapid synthesis by aminoacyl-tRNA synthetases and its interaction with key components of the heat shock response machinery, such as DnaK and GroEL, place it at a critical node in the cellular stress response network. While much has been learned about the role of this compound and its related adenylylated nucleotides, further research is required to precisely quantify its dynamic changes under various stress conditions and to fully delineate the downstream signaling cascades it initiates. The development of advanced analytical techniques will be instrumental in these future investigations and in exploring the therapeutic potential of targeting the this compound pathway.

References

- 1. AppppA binds to several proteins in Escherichia coli, including the heat shock and oxidative stress proteins DnaK, GroEL, E89, C45 and C40 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. AppppA, heat-shock stress, and cell oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. AppppA binds to several proteins in Escherichia coli, including the heat shock and oxidative stress proteins DnaK, GroEL, E89, C45 and C40 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

AppppA: A Novel Second Messenger in Cellular Stress Signaling Pathways

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Diadenosine 5',5'''-P1,P4-tetraphosphate (AppppA) is a unique dinucleoside polyphosphate that has emerged from being considered a metabolic byproduct to a bona fide second messenger, primarily involved in cellular responses to stress. Synthesized and degraded by specific enzymatic pathways, its intracellular concentration dramatically increases under conditions such as oxidative and heat stress, earning it the designation of an "alarmone." This technical guide provides a comprehensive overview of the core biochemistry of AppppA, detailing its synthesis and hydrolysis, summarizing key quantitative data, outlining experimental protocols for its study, and visualizing its metabolic pathways. While the precise downstream signaling cascades initiated by AppppA are still an active area of investigation, this document consolidates the current understanding to support further research and therapeutic exploration.

Introduction to Second Messengers and AppppA

Second messengers are small, non-protein intracellular molecules that relay signals from cell-surface receptors to effector proteins, leading to a cellular response.[1] Classic examples like cyclic AMP (cAMP) and calcium ions (Ca²⁺) are central to countless signaling pathways.[2] These molecules are characterized by their rapid synthesis or release and subsequent degradation, allowing for tight temporal and spatial control of signaling events.[1]

Diadenosine tetraphosphate (AppppA) fits this paradigm, acting as a crucial signaling molecule, particularly in prokaryotes and lower eukaryotes. It is not typically associated with receptor-ligand interactions at the cell membrane but rather serves as an internal sensor and transducer of cellular stress.[3][4] Its levels are kept low under normal physiological conditions but accumulate rapidly upon exposure to stressors like oxidizing agents (e.g., hydrogen peroxide, cadmium chloride) and heat shock.[3] This rapid accumulation triggers adaptive responses, qualifying AppppA as a critical alarmone that signals the onset of cellular stress.[3]

The Metabolism of AppppA: A Tightly Regulated Cycle

The function of AppppA as a signaling molecule is predicated on the precise control of its intracellular concentration. This is achieved through a dynamic balance between its enzymatic synthesis and degradation.

Synthesis of AppppA

There are two primary pathways known for AppppA synthesis:

-

Aminoacyl-tRNA Synthetase (aaRS) Pathway: In many organisms, AppppA is synthesized as a side reaction by certain aminoacyl-tRNA synthetases, notably Lysyl-tRNA synthetase (LysRS).[5] During the amino acid activation step, the enzyme-bound aminoacyl-adenylate (aa-AMP) intermediate can react with a second ATP molecule instead of its cognate tRNA. This reaction yields AppppA and releases the amino acid. This pathway is particularly significant under stress conditions that may disrupt the normal tRNA charging process.[3]

-

Yeast AppppA Phosphorylase Pathway: A distinct, non-aaRS pathway exists in yeast, catalyzed by AppppA α,β-phosphorylase. This enzyme catalyzes the irreversible conversion of adenosine 5'-phosphosulfate (APS) and ATP into AppppA and sulfate.[6]

Hydrolysis of AppppA

To terminate the signal, AppppA is efficiently degraded by specific hydrolases. These enzymes prevent the toxic accumulation of AppppA and reset the system. Two main families of AppppA hydrolases have been identified:

-

ApaH Family (Symmetrical Cleavage): In bacteria like E. coli, the primary degrading enzyme is ApaH, a bis(5'-nucleosyl)-tetraphosphatase.[7] It catalyzes the symmetrical cleavage of AppppA to produce two molecules of ADP.[7] Mutants lacking the apaH gene exhibit a significant increase in basal AppppA levels. A novel family of proteins, YqeK, has also been identified as functioning similarly to ApaH in some Gram-positive bacteria.[7]

-

Nudix Hydrolase Family (Asymmetrical Cleavage): Found in both eukaryotes and some bacteria, Nudix (Nucleoside diphosphate linked to some other moiety X) hydrolases catalyze the asymmetrical cleavage of AppppA, yielding one molecule of ATP and one of AMP.[7]

The interplay between these synthetic and degradative enzymes forms a dynamic cycle that allows the cell to rapidly modulate AppppA levels in response to external stimuli.

Figure 1: The metabolic cycle of AppppA synthesis and hydrolysis.

AppppA Signaling in the Cellular Stress Response

The primary established role for AppppA is as an alarmone for cellular stress. In bacteria such as S. typhimurium and E. coli, exposure to a variety of oxidizing agents or heat shock leads to a rapid and significant accumulation of AppppA and related adenylylated nucleotides.[3]

While a complete, linear signaling pathway from AppppA to a final cellular output remains to be fully elucidated, several downstream effects have been identified:

-

Regulation of Gene Expression: In E. coli, elevated AppppA levels resulting from an apaH mutation cause defects in motility. This has been linked to a decrease in the activity of σF, a sigma factor required for the transcription of motility and chemotaxis genes. This suggests that AppppA may, directly or indirectly, modulate the activity of transcription factors to alter gene expression programs in response to stress.

-

DNA/RNA Synthesis Priming: Some studies have suggested that AppppA can act as a primer for DNA polymerase α and be used by RNA polymerase to initiate transcription, producing 5' AppppA-capped mRNAs in bacteria.[4] This could represent a novel layer of gene regulation, where stress-induced AppppA alters the stability or translational efficiency of specific transcripts.[8]

The lack of a defined high-affinity receptor for AppppA suggests it may function differently from classical second messengers, possibly by interacting with multiple, lower-affinity protein targets or by directly participating in nucleic acid metabolism. The elucidation of its direct binding partners is a critical area for future research.

References

- 1. Phosphonate analogues of diadenosine 5',5'''-P1,P4-tetraphosphate as substrates or inhibitors of procaryotic and eucaryotic enzymes degrading dinucleoside tetraphosphates [pubmed.ncbi.nlm.nih.gov]

- 2. Comparative Analysis of Biochemical and Cellular Assay Conditions and the Need for a Buffer That Mimics Cytoplasmic Environments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. AppppA and related adenylylated nucleotides are synthesized as a consequence of oxidation stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Re-evaluation of Diadenosine Tetraphosphate (Ap4A) From a Stress Metabolite to Bona Fide Secondary Messenger [frontiersin.org]

- 5. dspace.cuni.cz [dspace.cuni.cz]

- 6. Synthesis of diadenosine 5',5'''-P1,P4-tetraphosphate (AppppA) from adenosine 5'-phosphosulfate and adenosine 5'-triphosphate catalyzed by yeast AppppA phosphorylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. journals.asm.org [journals.asm.org]

- 8. kops.uni-konstanz.de [kops.uni-konstanz.de]

The Sentinel Molecule: A Technical Guide to the Discovery and Significance of Diadenosine Tetraphosphate (ApppA) in Molecular Biology

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diadenosine tetraphosphate (ApppA or Ap4A), a molecule once considered a mere metabolic curiosity, has emerged as a critical signaling nucleotide involved in a panoply of fundamental cellular processes. Its discovery in the back-reaction of an aminoacyl-tRNA synthetase has led to decades of research, revealing its role as a pleiotropic signaling molecule, or "alarmone," that alerts the cell to various stresses. This technical guide provides an in-depth exploration of the discovery, biosynthesis, metabolism, and multifaceted significance of Ap4A in molecular biology. We present a compilation of quantitative data, detailed experimental protocols for its study, and visualizations of its key signaling pathways to serve as a comprehensive resource for researchers and professionals in drug development.

Discovery and Historical Context

The journey of Ap4A began in 1966 when Zamecnik and his colleagues first identified it as a byproduct of the lysyl-tRNA synthetase (LysRS) reaction.[1] This discovery laid the groundwork for understanding that aminoacyl-tRNA synthetases, enzymes central to protein synthesis, could have non-canonical functions, including the synthesis of signaling molecules. Initially, Ap4A was thought to be a simple consequence of enzymatic back-reactions with little physiological relevance. However, subsequent studies in the 1980s began to unveil its potential as a signaling molecule when it was observed to accumulate in bacterial and eukaryotic cells subjected to various forms of stress, such as heat shock and oxidative stress.[1] This led to the "alarmone" hypothesis, proposing that Ap4A acts as an intracellular distress signal that orchestrates cellular responses to adverse conditions.[1]

Biosynthesis and Metabolism of Ap4A

The cellular concentration of Ap4A is tightly regulated through a balance of synthesis and degradation, catalyzed by specific enzymes.

Biosynthesis

The primary route of Ap4A synthesis is through the non-canonical activity of aminoacyl-tRNA synthetases (aaRSs), with Lysyl-tRNA synthetase (LysRS) being a prominent example.[1] This synthesis occurs as a side reaction of the amino acid activation step, where an enzyme-bound aminoacyl-adenylate intermediate reacts with a molecule of ATP.[1] Certain DNA ligases have also been implicated in Ap4A synthesis, particularly in the context of DNA replication and repair.[2]

Metabolism and Degradation

The intracellular levels of Ap4A are maintained at low basal levels by the action of specific hydrolases. These enzymes, known as Ap4A hydrolases or bis(5'-nucleosyl)-tetraphosphatases, cleave the phosphodiester bond of Ap4A. In humans, the NUDT2 (also known as ApaH) is a key enzyme responsible for Ap4A degradation, hydrolyzing it to two molecules of ADP or to ATP and AMP.[3]

Quantitative Data on Ap4A

The cellular concentration and enzymatic interactions of Ap4A are crucial for its signaling functions. The following tables summarize key quantitative data from the literature.

| Cell Type/Organism | Condition | Intracellular Ap4A Concentration | Reference |

| Escherichia coli | Exponential Growth | 0.2 - 3.6 µM | [2] |

| Salmonella typhimurium | Exponential Growth | ~5 µM | [1] |

| Salmonella typhimurium | Mild Heat Shock (28-42°C) | Up to 10 µM | [1] |

| Salmonella typhimurium | Severe Heat Shock (28-50°C) | Up to 30 µM | [1] |

| Salmonella typhimurium | 10% Ethanol Stress | Up to ~50 µM | [1] |

| Salmonella typhimurium | Oxidative Stress | Up to 365 µM | [1] |

| Myxococcus xanthus | Basal | 6 µM | [2] |

| Saccharomyces cerevisiae | Normal | 0.05 - 0.55 µM | [2] |

| Saccharomyces cerevisiae | Heat Shock/Cadmium Exposure | Up to 150 µM | [2] |

| Human HEK293T cells | Basal | 0.5 - 0.9 pmol/10^6 cells (~0.6 µM) | [2] |

| Chinese Hamster Ovary (AA8) | Basal | 0.63 pmol/10^6 cells | [2] |

| Mammalian cells | DNA damage (Mitomycin C) | >50-fold increase (up to ~25 µM) | [2] |

| Human Plasma | Normal | 40.4 ± 6.6 nM | [4] |

Table 1: Intracellular and Plasma Concentrations of Ap4A.

| Enzyme | Organism/Cell Type | Substrate | Km | kcat | Vmax | Reference |

| Ap4A Hydrolase | Schizosaccharomyces pombe | Ap4A | 22 - 36 µM | - | - | [5] |

| Nudix Hydrolase (NDX8) | Caenorhabditis elegans | Coenzyme A | 0.22 mM | 13.8 s⁻¹ | - | [6] |

| Nudix Hydrolase (Nudt7) | Mouse | Coenzyme A | 0.24 mM | 3.8 s⁻¹ | - | [6] |

Table 2: Kinetic Parameters of Enzymes Involved in Ap4A Metabolism. (Note: Comprehensive kinetic data for Ap4A as a substrate is limited in the readily available literature).

| Protein | Ligand | Method | Dissociation Constant (Kd) | Reference |

| P2Y-like receptor | [³H]-Ap4A | Radioligand Binding | High affinity site: 8 ± 0.65 x 10⁻¹¹ M | [7] |

| P2Y-like receptor | [³H]-Ap4A | Radioligand Binding | Low affinity site: 5.6 ± 0.53 x 10⁻⁹ M | [7] |

| MITF | M-box DNA | Real-time kinetics | 113 nM | [8] |

Table 3: Binding Affinities of Ap4A and Related Molecules. (Note: Direct binding affinities of Ap4A to intracellular targets like HINT1, MITF, and USF2 are not well-documented in the form of Kd values in the readily available literature).

Significance in Molecular Biology and Cellular Processes

Ap4A's role as a signaling molecule extends to numerous cellular functions, positioning it as a key regulator of cellular homeostasis and stress response.

DNA Replication and Repair

One of the most significant roles attributed to Ap4A is its involvement in the regulation of DNA replication. Studies have shown that intracellular levels of Ap4A increase dramatically as cells enter the S phase of the cell cycle. Furthermore, Ap4A can inhibit the initiation of DNA replication, a crucial checkpoint to prevent the propagation of damaged DNA.[2] This inhibitory effect is thought to be a key part of the DNA damage response, where elevated Ap4A levels act as a signal to halt replication until repairs can be made.[2]

Transcriptional Regulation and Signaling Pathways

Ap4A acts as a second messenger in several signaling pathways, influencing gene expression. A well-characterized example is its interaction with the Histidine Triad Nucleotide Binding Protein 1 (HINT1). HINT1 is an inhibitor of the Microphthalmia-associated Transcription Factor (MITF), a key regulator of melanocyte development and melanoma progression.[9] Ap4A can bind to HINT1, causing the release and activation of MITF, which in turn modulates the expression of its target genes. Ap4A has also been implicated in the regulation of the cGAS-STING pathway, a critical component of the innate immune response to cytosolic DNA. It is proposed that LysRS-synthesized Ap4A can modulate STING activation, thereby fine-tuning the inflammatory response.

Stress Response

As an "alarmone," Ap4A levels surge in response to a variety of cellular stresses, including heat shock, oxidative stress, and nutrient deprivation.[1] This accumulation is a conserved response from bacteria to humans and is believed to trigger adaptive mechanisms to protect the cell from damage and promote survival.[1]

Apoptosis

Paradoxically, while often involved in cell survival pathways, Ap4A has also been shown to induce apoptosis in several cell lines. The precise mechanisms underlying this pro-apoptotic role are still under investigation but highlight the context-dependent nature of Ap4A signaling.

Experimental Protocols

The study of Ap4A requires a specialized set of biochemical and molecular biology techniques. Below are detailed methodologies for key experiments.

Quantification of Intracellular Ap4A by HPLC-MS/MS

This protocol provides a highly sensitive and specific method for measuring Ap4A levels in cell extracts.

-

Cell Lysis and Extraction:

-

Harvest cultured cells (e.g., 1-5 x 10^6 cells) by centrifugation.

-

Wash the cell pellet twice with ice-cold phosphate-buffered saline (PBS).

-

Resuspend the cell pellet in 200 µL of ice-cold 70% methanol.

-

Incubate on ice for 30 minutes to precipitate proteins and extract small molecules.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and dry it using a vacuum concentrator.

-

Resuspend the dried extract in 50 µL of ultrapure water for analysis.

-

-

HPLC Separation:

-

Column: A C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

-

Mobile Phase A: 10 mM ammonium acetate in water, pH 7.5.

-

Mobile Phase B: Acetonitrile.

-

Gradient:

-

0-2 min: 2% B

-

2-10 min: 2-30% B (linear gradient)

-

10-12 min: 30-95% B (linear gradient)

-

12-14 min: 95% B

-

14-15 min: 95-2% B (linear gradient)

-

15-20 min: 2% B (re-equilibration)

-

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 10 µL.

-

-

MS/MS Detection:

-

Ionization Mode: Negative electrospray ionization (ESI-).

-

Multiple Reaction Monitoring (MRM):

-

Parent Ion (Q1): m/z 835.1

-

Fragment Ions (Q3): m/z 428.0 (ADP) and m/z 134.0 (adenine)

-

-

Optimize instrument parameters (e.g., collision energy, declustering potential) using an Ap4A standard.

-

Quantification is achieved by comparing the peak area of the sample to a standard curve generated with known concentrations of Ap4A.

-

GST Pull-Down Assay to Identify Ap4A-Binding Proteins

This technique is used to screen for and confirm proteins that interact with Ap4A.

-

Preparation of Ap4A-Agarose Beads:

-

Commercially available Ap4A-agarose beads can be used, or Ap4A can be coupled to activated agarose beads following the manufacturer's instructions.

-

-

Preparation of Cell Lysate:

-

Lyse cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, 1 mM EDTA, protease inhibitor cocktail).

-

Centrifuge the lysate to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of the lysate using a standard method (e.g., Bradford assay).

-

-

Pull-Down:

-

Incubate 500 µg to 1 mg of cell lysate with 50 µL of Ap4A-agarose beads (or control agarose beads) for 2-4 hours at 4°C with gentle rotation.

-

Wash the beads three to five times with 1 mL of wash buffer (lysis buffer with a lower concentration of detergent, e.g., 0.1% NP-40) to remove non-specific binding proteins.

-

-

Elution and Analysis:

-

Elute the bound proteins by boiling the beads in 2X SDS-PAGE loading buffer for 5 minutes.

-

Separate the eluted proteins by SDS-PAGE.

-

Visualize the proteins by Coomassie blue or silver staining.

-

Excise unique protein bands present in the Ap4A pull-down but not in the control for identification by mass spectrometry. Alternatively, perform a Western blot to detect a specific protein of interest.

-

In Vitro Ap4A Synthesis Assay using Lysyl-tRNA Synthetase (LysRS)

This assay measures the ability of LysRS to synthesize Ap4A.

-

Reaction Mixture (50 µL):

-

50 mM Tris-HCl, pH 7.8

-

10 mM MgCl₂

-

2 mM DTT

-

10 mM L-lysine

-

5 mM ATP

-

1 µM purified LysRS enzyme

-

(Optional) [α-³²P]ATP for radioactive detection.

-

-

Reaction:

-

Incubate the reaction mixture at 37°C for 30-60 minutes.

-

Stop the reaction by adding an equal volume of 1 M perchloric acid or by heating at 95°C for 5 minutes.

-

-

Analysis:

-

Separate the reaction products by thin-layer chromatography (TLC) on a polyethyleneimine (PEI)-cellulose plate, developing with 0.75 M KH₂PO₄, pH 3.5.

-

Visualize the spots by autoradiography (if using radiolabeled ATP) or by UV shadowing.

-

Quantify the Ap4A spot by scintillation counting or densitometry and compare it to an Ap4A standard.

-

Alternatively, analyze the reaction products by HPLC as described in section 5.1.

-

Ap4A Hydrolase Activity Assay

This assay measures the degradation of Ap4A by hydrolases like NUDT2.

-

Reaction Mixture (50 µL):

-

50 mM Tris-HCl, pH 8.0

-

5 mM MgCl₂

-

1 mM DTT

-

100 µM Ap4A

-

Cell lysate or purified Ap4A hydrolase.

-

-

Reaction:

-

Incubate at 37°C for various time points (e.g., 0, 10, 20, 30 minutes).

-

Stop the reaction by adding EDTA to a final concentration of 20 mM or by heat inactivation.

-

-

Analysis:

-

The products of Ap4A hydrolysis (ADP and/or ATP and AMP) can be quantified using a variety of methods:

-

HPLC: As described in section 5.1, monitoring the appearance of ADP and ATP peaks and the disappearance of the Ap4A peak.

-

Luciferase-based assay: The amount of ATP produced can be measured using a luciferase/luciferin-based ATP detection kit.

-

-

Visualizing Ap4A in Cellular Networks

Graphviz diagrams are provided to illustrate the central role of Ap4A in key cellular pathways and experimental workflows.

Caption: Biosynthesis and degradation pathways of Ap4A.

Caption: Simplified signaling pathway of Ap4A in response to cellular stress.

Caption: Experimental workflow for identifying Ap4A-binding proteins using a pull-down assay.

Conclusion and Future Directions

Diadenosine tetraphosphate has transitioned from a biochemical curiosity to a recognized key player in cellular signaling. Its roles in linking metabolic state and stress to fundamental processes like DNA replication, transcription, and cell fate decisions make it a molecule of significant interest. For researchers, a deeper understanding of the upstream signals that fine-tune Ap4A synthesis and the full complement of its downstream effectors will be crucial. For drug development professionals, the enzymes that synthesize and degrade Ap4A, as well as its protein targets, represent a rich landscape of potential therapeutic targets. Modulating Ap4A levels or its interactions could offer novel strategies for interventions in cancer, inflammatory diseases, and other conditions where cellular stress responses are dysregulated. The continued exploration of this sentinel molecule promises to unveil further layers of complexity in cellular regulation and open new avenues for therapeutic innovation.

References

- 1. A simple protocol to detect interacting proteins by GST pull down assay coupled with MALDI or LC-MS/MS anal... [protocols.io]

- 2. dspace.cuni.cz [dspace.cuni.cz]

- 3. Crystal Structures and Biochemical Analyses Suggest a Unique Mechanism and Role for Human Glycyl-tRNA Synthetase in Ap4A Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Highly sensitive, selective and rapid LC-MS method for simultaneous quantification of diadenosine polyphosphates in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scilit.com [scilit.com]

- 6. researchgate.net [researchgate.net]

- 7. Characterization of diadenosine tetraphosphate (Ap4A) binding sites in cultured chromaffin cells: evidence for a P2y site - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A unique hyperdynamic dimer interface permits small molecule perturbation of the melanoma oncoprotein MITF for melanoma therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. MITF links differentiation with cell cycle arrest in melanocytes by transcriptional activation of INK4A - PMC [pmc.ncbi.nlm.nih.gov]

The Physiological Functions of Adenylylated Nucleotides: A Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Adenylylation, the covalent attachment of an adenosine monophosphate (AMP) moiety to a protein, is a critical post-translational modification (PTM) that plays a pivotal role in regulating a vast array of cellular processes. This modification, catalyzed by adenylyltransferases, acts as a molecular switch, profoundly altering the target protein's activity, stability, and interaction networks. From the intricate control of metabolic pathways in bacteria to the modulation of host cell signaling during pathogenesis and the regulation of stress responses in eukaryotes, adenylylation is a ubiquitous and functionally diverse mechanism. This technical guide provides an in-depth exploration of the core physiological functions of adenylylated nucleotides, details the experimental protocols used for their study, and presents quantitative data on the kinetics and binding affinities that govern these systems. It is designed to serve as a comprehensive resource for professionals engaged in biomedical research and therapeutic development.

Introduction to Adenylylation (AMPylation)

Adenylylation is an enzymatic process where an adenylyltransferase transfers an AMP group from an adenosine triphosphate (ATP) molecule to a hydroxyl group on a specific amino acid residue of a target protein, typically a tyrosine, threonine, or serine.[1] This reaction forms a phosphodiester bond and releases pyrophosphate (PPi), which is subsequently hydrolyzed by pyrophosphatase, rendering the forward reaction highly favorable and effectively irreversible under physiological conditions.[2]

This modification introduces a bulky and negatively charged AMP moiety, which can induce significant conformational changes in the target protein.[3] These structural alterations are the basis for the functional consequences of adenylylation, which primarily include:

-

Inhibition of Enzymatic Activity: As seen in the classic example of bacterial glutamine synthetase, adenylylation can directly inhibit an enzyme's catalytic function.[3]

-

Disruption of Protein-Protein Interactions: Adenylylation can sterically hinder the binding of downstream effectors or regulatory proteins, effectively shutting down signaling pathways. This is a common strategy used by bacterial pathogens.[4]

-

Creation of New Binding Sites: While less common, the AMP moiety could potentially create novel interaction surfaces, though the predominant role observed is inhibitory.

The enzymes responsible for this modification, adenylyltransferases, are broadly classified into two main families: the DNA-β-polymerase-like family (e.g., glutamine synthetase adenylyltransferase, GS-ATase) and the Fic (Filamentation induced by cyclic AMP) domain family.[1] Fic domain proteins are found across all domains of life and are particularly notable as virulence factors secreted by pathogenic bacteria to manipulate host cell functions.[5]

Core Physiological Functions and Signaling Pathways

Regulation of Bacterial Metabolism: The Glutamine Synthetase Cascade

One of the earliest and most well-characterized examples of adenylylation is the regulation of glutamine synthetase (GS) in Escherichia coli.[6] GS is a central enzyme in nitrogen assimilation. Its activity is finely tuned by a bicyclic cascade involving reversible adenylylation and uridylylation, which allows the cell to respond to fluctuating nitrogen levels.

The key enzyme, adenylyltransferase (ATase), is bifunctional; it possesses both an adenylylating (AT) activity that inactivates GS and a deadenylylating (AR) activity that reactivates it.[7] The choice between these two functions is allosterically controlled by the regulatory protein PII, whose activity is, in turn, controlled by uridylylation in response to cellular nitrogen status.[8]

-

High Glutamine (Nitrogen Excess): Unmodified PII binds to ATase, activating its adenylylating function. This leads to the AMPylation of GS on a specific tyrosine residue (Tyr397) in each of its 12 subunits, progressively inhibiting its activity.[3]

-

Low Glutamine (Nitrogen Limitation): PII becomes uridylylated (PII-UMP). PII-UMP binds to ATase and activates its deadenylylating (phosphorolysis) activity, removing AMP from GS and restoring its enzymatic function.[7]

Bacterial Pathogenesis: Manipulation of Host Signaling

Many Gram-negative bacteria utilize Type III or Type IV secretion systems to inject effector proteins directly into the host cell cytoplasm.[9] A significant number of these effectors are Fic domain-containing adenylyltransferases that target key host regulatory proteins, particularly small GTPases of the Rho family (e.g., Rho, Rac, and Cdc42).[5]

Rho GTPases are crucial for regulating the actin cytoskeleton, cell migration, and phagocytosis.[1] By adenylylating a conserved tyrosine or threonine residue in the "switch I" region of these GTPases, bacterial effectors like Vibrio parahaemolyticus VopS lock them in an inactive state.[4] The bulky AMP moiety sterically prevents the GTPase from interacting with its downstream effectors, leading to a collapse of the actin cytoskeleton, inhibition of phagocytosis, and ultimately contributing to cytotoxicity and disease progression.[9][10]

Eukaryotic Stress Response: The Role of FICD/HYPE

Metazoans possess a single Fic domain protein, known as FICD (in C. elegans) or HYPE (in humans).[11] This enzyme localizes to the endoplasmic reticulum (ER) and is a key regulator of the Unfolded Protein Response (UPR), a cellular stress response pathway.[3] The primary target of FICD/HYPE is the essential ER chaperone BiP (also known as GRP78).

Interestingly, FICD/HYPE is a bifunctional enzyme that can both adenylylate and de-adenylylate BiP.[12] A specific glutamate residue (E234 in HYPE) acts as a molecular switch:

-

Unstressed Conditions: The wild-type enzyme has low, basal adenylylating activity, generating a pool of AMPylated, inactive BiP.[10]

-

ER Stress: The enzyme switches to a potent de-adenylylating state, rapidly removing AMP from BiP. This reactivation of BiP helps the cell manage the increased load of misfolded proteins and restore ER homeostasis.[8]

Mutation of the E234 "gatekeeper" residue to glycine (E234G) eliminates the repressive mechanism, converting FICD/HYPE into a constitutively active adenylyltransferase.[10] This mutant is a valuable tool for studying the downstream effects of BiP adenylylation.

Quantitative Analysis of Adenylylation

The functional impact of adenylylation is underpinned by quantitative changes in enzyme kinetics and binding affinities.

Cellular Nucleotide Concentrations

The substrate for adenylylation, ATP, is maintained at high concentrations within the cell, ensuring the reaction is not substrate-limited. The ATP/AMP ratio is also a key indicator of the cell's energetic state.

| Nucleotide | Typical Intracellular Concentration (Mammalian Cells) | Reference |

| ATP | 1 - 10 mM | [6][7][13] |

| AMP | 5 - 50 µM | [14] |

| Ratio | ||

| ATP:AMP | ~100:1 | [14] |

Table 1: Typical concentrations of adenine nucleotides in mammalian cells.

Enzymatic Kinetics of Adenylyltransferases

The efficiency of adenylyltransferases can be described using Michaelis-Menten kinetics. The Michaelis constant (Km) reflects the substrate concentration at which the reaction rate is half of Vmax, and the catalytic turnover number (kcat) represents the number of substrate molecules converted to product per enzyme molecule per second. The kcat/Km ratio serves as a measure of catalytic efficiency.[15][16]

| Enzyme | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |

| V. parahaemolyticus VopS | ATP | 280 ± 50 | 17 ± 1 | 6.1 x 10⁴ | [17] |

| V. parahaemolyticus VopS | Cdc42 | 5.1 ± 1.1 | 17 ± 1 | 3.3 x 10⁶ | [17] |

| Human HYPE/FICD (E234G) | BiP (WT) | 1.15 ± 0.14 | 0.0031 ± 0.0001 | 2.7 x 10³ | [3][10] |

| Human HYPE/FICD (E234G) | BiP (ATP-bound) | 1.05 ± 0.17 | 0.0028 ± 0.0001 | 2.7 x 10³ | [3][10] |

Table 2: Selected kinetic parameters for Fic domain adenylyltransferases.

Binding Affinities of Adenylylated Proteins

A primary consequence of adenylylation is the disruption of protein-protein interactions. This is quantified by the dissociation constant (Kd), where a higher Kd value indicates weaker binding affinity.[15] While precise Kd values for adenylylated protein-effector complexes are context-dependent and not always available, the functional outcome is a dramatic reduction in binding affinity, effectively increasing the Kd by several orders of magnitude and abolishing the interaction under cellular conditions.

| Protein Complex | Modification | Expected Kd | Functional Consequence | Reference |

| RhoA : Effector | Unmodified | Low nM range | Strong binding, signaling ON | [4] |

| AMP-RhoA : Effector | Adenylylated | High µM to mM range | Binding abolished, signaling OFF | [4] |

| BiP : Co-chaperone | Unmodified | Low µM range | Functional chaperone cycle | [3] |

| AMP-BiP : Co-chaperone | Adenylylated | Significantly Increased | Impaired chaperone activity | [3] |

Table 3: Functional impact of adenylylation on protein binding affinities.

Adenylylated Nucleotides in Drug Development

The critical role of adenylyltransferases in bacterial pathogenesis and human disease makes them attractive targets for therapeutic intervention.[18] For instance, inhibiting a bacterial Fic effector could protect host cells from damage, while modulating FICD/HYPE activity could offer a new approach to treating diseases related to ER stress.[8]

The development of high-throughput screening (HTS) assays is essential for discovering small-molecule inhibitors or activators. Fluorescence polarization (FP) assays have proven particularly effective for this purpose.[19] By using a fluorescently labeled ATP analog, the enzymatic transfer of the fluorescent AMP to a protein substrate can be monitored, providing a robust method for identifying compounds that modulate the adenylyltransferase's activity.[2]

Key Experimental Methodologies

Identification of Adenylylation by Mass Spectrometry

Mass spectrometry (MS) is the definitive tool for identifying PTMs, including adenylylation, and pinpointing the exact site of modification.[18] A typical bottom-up proteomics workflow is employed.

Detailed Protocol: In-Gel Digestion and MS Analysis

-

Protein Separation: Separate the protein sample (e.g., cell lysate) by 1D SDS-PAGE. Visualize proteins using a mass spectrometry-compatible stain like Coomassie Brilliant Blue.[1]

-

Band Excision: Carefully excise the protein band of interest from the gel using a clean scalpel. Cut the band into small (~1x1 mm) pieces.[5]

-

Destaining: Wash the gel pieces with a solution of 50% acetonitrile (ACN) in 50 mM ammonium bicarbonate until the Coomassie stain is removed.

-

Reduction and Alkylation:

-

Shrink the gel pieces by dehydrating with 100% ACN. Remove the ACN and dry the pieces in a vacuum centrifuge.[1]

-

Rehydrate the gel pieces in a reduction buffer (e.g., 10 mM DTT in 50 mM ammonium bicarbonate) and incubate at 56°C for 45-60 minutes.

-

Cool to room temperature and replace the reduction buffer with an alkylation buffer (e.g., 55 mM iodoacetamide in 50 mM ammonium bicarbonate). Incubate in the dark for 30-45 minutes. This step prevents disulfide bonds from reforming.[20]

-

-

Digestion:

-

Wash the gel pieces with ammonium bicarbonate and dehydrate again with ACN.

-

Rehydrate the gel pieces on ice with a cold solution of sequencing-grade trypsin (e.g., 10-20 ng/µL in 25 mM ammonium bicarbonate), using just enough volume to cover the pieces.[1]

-

After 30-45 minutes on ice, add additional buffer (without trypsin) to fully cover the gel pieces and incubate overnight at 37°C.[1]

-

-

Peptide Extraction:

-

Collect the supernatant from the digestion.

-

Perform sequential extractions from the gel pieces using solutions with increasing concentrations of ACN and formic acid (e.g., 50% ACN / 5% formic acid). Pool all supernatants.

-

Dry the pooled peptides in a vacuum centrifuge.

-

-

LC-MS/MS Analysis:

-

Resuspend the dried peptides in a solution suitable for mass spectrometry (e.g., 0.1% formic acid, 2% ACN in water).[21]

-

Inject the sample into a nano-liquid chromatography (LC) system coupled to a high-resolution mass spectrometer (e.g., an Orbitrap). Peptides are separated by hydrophobicity on a reverse-phase column before being ionized and introduced into the mass spectrometer.[22]

-

-

Data Analysis:

-

The mass spectrometer acquires MS1 scans (measuring the mass-to-charge ratio of intact peptides) and MS2 scans (fragmenting selected peptides to determine their amino acid sequence).

-

Search the resulting spectra against a protein database using a search algorithm (e.g., Mascot, Sequest). Specify adenylylation (+329.0525 Da on Ser/Thr or +329.0525 Da on Tyr, accounting for the loss of H₂O) as a variable modification.

-

Adenylylated peptides produce characteristic reporter ions upon fragmentation (e.g., m/z 136.06 for adenine and m/z 348.07 for AMP), which can be used to confirm the identification.[2]

-

Measurement of Binding and Kinetics by Fluorescence Polarization (FP)

Fluorescence Polarization (FP) is a powerful, solution-based technique for monitoring molecular interactions in real-time. It is ideal for HTS of enzyme inhibitors and for measuring binding affinities.[23] The principle relies on the difference in the rate of rotation between a small, fluorescently-labeled molecule (tracer) and a large molecule. When the small tracer is unbound, it tumbles rapidly, and its emitted light is depolarized. When bound to a large protein, its tumbling slows, and the emitted light remains polarized.

Detailed Protocol: FP-based Inhibition Assay

-

Reagent Preparation:

-

Assay Buffer: Prepare a suitable buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 10 mM MgCl₂, 1 mM DTT).[8]

-

Enzyme & Substrate: Dilute the purified adenylyltransferase (e.g., VopS) and its protein substrate (e.g., Cdc42) to their final working concentrations in the assay buffer. The optimal concentrations must be determined empirically but are typically in the low µM to nM range.

-

Tracer: Use a fluorescently labeled ATP analog, such as N⁶-(6-Aminohexy)-ATP-FAM (Fl-ATP). The final concentration should be low (e.g., 50-250 nM) and well below the Km for ATP to ensure sensitivity to competitive inhibitors.[8]

-

Test Compounds: Prepare serial dilutions of the compounds to be screened.

-

-

Assay Setup (384-well plate format):

-

Add assay buffer to all wells.

-

Add positive control wells (enzyme, substrate, tracer, no compound) and negative control wells (substrate, tracer, no enzyme).

-

Add test compounds to the remaining wells.

-

Add the enzyme and protein substrate mixture to all wells except the negative controls.

-

-

Reaction and Measurement:

-

Initiate the reaction by adding the Fl-ATP tracer to all wells.[19]

-

Incubate the plate at room temperature for a set period (e.g., 60 minutes) to allow the reaction to proceed.

-

Read the plate in a microplate reader equipped with fluorescence polarization optics. Set the excitation and emission wavelengths appropriate for the fluorophore (e.g., 485 nm excitation / 535 nm emission for FAM).[23] The reader measures the intensity of light emitted parallel and perpendicular to the polarized excitation light.

-

-

Data Analysis:

-

The instrument software calculates the polarization value, typically in millipolarization units (mP).

-

Normalize the data using the positive (high mP) and negative (low mP) controls.

-

Plot the percent inhibition versus the log of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value for active inhibitors.

-

Conclusion

The study of adenylylated nucleotides has revealed a fundamental mechanism of cellular regulation with profound implications for metabolism, signal transduction, and host-pathogen interactions. The covalent addition of AMP acts as a decisive molecular switch, primarily by disrupting protein function and interactions. The development of sophisticated analytical techniques, particularly mass spectrometry and fluorescence-based assays, has been instrumental in dissecting these pathways and is paving the way for the discovery of novel therapeutics. As research continues to uncover new adenylyltransferases and their targets, this field promises to yield further critical insights into cellular control and offer new strategies for combating human disease.

References

- 1. google.com [google.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Kinetic and structural parameters governing Fic-mediated adenylylation/AMPylation of the Hsp70 chaperone, BiP/GRP78 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Kinetic and structural insights into the mechanism of AMPylation by VopS Fic domain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Experiment-4: In-gel digestion of proteins for MS analysis (Procedure) : Virtual Proteomics Laboratory : Biotechnology and Biomedical Engineering : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]

- 6. biochemistry - What is the concentration of ATP in an average cell? - Biology Stack Exchange [biology.stackexchange.com]

- 7. Adenosine triphosphate - Wikipedia [en.wikipedia.org]

- 8. Small-Molecule FICD Inhibitors Suppress Endogenous and Pathologic FICD-Mediated Protein AMPylation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Physiology, Adenosine Triphosphate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Kinetic and structural parameters governing Fic-mediated adenylylation/AMPylation of the Hsp70 chaperone, BiP/GRP78 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. FICD - Wikipedia [en.wikipedia.org]

- 12. FICD acts bifunctionally to AMPyla ... | Article | H1 Connect [archive.connect.h1.co]

- 13. Intracellular ATP Concentration and Implication for Cellular Evolution - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. youtube.com [youtube.com]

- 16. m.youtube.com [m.youtube.com]

- 17. Kinetic and Structural Insights into the Mechanism of AMPylation by VopS Fic Domain - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Proteomics Analysis of Adenylylation - Creative Proteomics [creative-proteomics.com]

- 19. A Fluorescence Polarization-Based High-Throughput Screen to Identify the First Small-Molecule Modulators of the Human Adenylyltransferase HYPE/FICD [mdpi.com]

- 20. google.com [google.com]

- 21. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]

- 22. Phosphopeptide Enrichment and LC-MS/MS Analysis to Study the Phosphoproteome of Recombinant Chinese Hamster Ovary Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. youtube.com [youtube.com]

Methodological & Application

Quantification of Diadenosine Tetraphosphate (ApppA) in Cell Lysates Using High-Performance Liquid Chromatography (HPLC)

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Diadenosine tetraphosphate (ApppA), a dinucleoside polyphosphate, is emerging as a significant intracellular signaling molecule involved in various cellular processes, including stress responses, cell proliferation, and apoptosis.[1][2] Accurate quantification of intracellular this compound levels is crucial for understanding its physiological and pathological roles. This application note provides a detailed protocol for the quantification of this compound in cell lysates using a robust and sensitive ion-pair reversed-phase high-performance liquid chromatography (HPLC) method.

Signaling Pathway of this compound

This compound is known to exert its effects by acting as a signaling molecule, potentially through purinergic receptors. One proposed pathway involves the activation of P2Y receptors, a class of G protein-coupled receptors. Upon binding of this compound to a P2Y receptor, a conformational change is induced, leading to the activation of downstream signaling cascades. This can involve the activation of phospholipase C (PLC), which in turn catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 can then trigger the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC), leading to a variety of cellular responses.[3][4][5]

Caption: Proposed this compound signaling pathway via P2Y receptor activation.

Experimental Workflow

The overall workflow for the quantification of this compound in cell lysates involves several key steps, from cell culture and harvesting to sample preparation, HPLC analysis, and data interpretation.

Caption: Experimental workflow for this compound quantification.

Experimental Protocols

Materials and Reagents

-

Cell culture reagents (media, serum, antibiotics)

-

Phosphate-buffered saline (PBS), ice-cold

-

Perchloric acid (PCA), 0.6 N, ice-cold

-

Potassium carbonate (K2CO3), 2 M

-

Diadenosine tetraphosphate (this compound) standard (Sigma-Aldrich or equivalent)

-

HPLC-grade acetonitrile

-

HPLC-grade methanol

-

Ammonium dihydrogen phosphate (NH4H2PO4)

-

Tetrabutylammonium hydrogen sulfate (TBAHS) as an ion-pairing agent

-

Ultrapure water

-

Syringe filters (0.22 µm)

Cell Lysate Preparation (Perchloric Acid Extraction)

This protocol is adapted from established methods for nucleotide extraction.

-

Cell Culture and Harvesting: Culture cells to the desired confluency. For adherent cells, wash twice with ice-cold PBS, then aspirate all PBS. For suspension cells, pellet by centrifugation, wash with ice-cold PBS, and pellet again.

-

Cell Lysis: Add 500 µL of ice-cold 0.6 N perchloric acid to the cell pellet or plate. For adherent cells, scrape the cells and collect the acidic lysate. For suspension cells, resuspend the pellet in the perchloric acid.

-

Incubation: Incubate the lysate on ice for 15-20 minutes to allow for complete protein precipitation.

-

Neutralization: Add 125 µL of 2 M potassium carbonate to the lysate to neutralize the perchloric acid. Vortex briefly. The pH should be between 6 and 8.

-

Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins and potassium perchlorate.

-

Supernatant Collection: Carefully collect the supernatant containing the nucleotides.

-

Filtration: Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

-

Storage: Samples can be stored at -80°C until HPLC analysis.

HPLC Method

-

HPLC System: An HPLC system equipped with a UV detector is required.

-

Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended.

-

Mobile Phase A: 100 mM ammonium dihydrogen phosphate, 5 mM tetrabutylammonium hydrogen sulfate, pH 6.0.

-

Mobile Phase B: 100% Acetonitrile.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 259 nm.

-

Injection Volume: 20 µL.

-

Column Temperature: 30°C.

Gradient Elution Program:

| Time (minutes) | % Mobile Phase A | % Mobile Phase B |

| 0 | 95 | 5 |

| 20 | 50 | 50 |

| 25 | 50 | 50 |

| 30 | 95 | 5 |

| 40 | 95 | 5 |

Note: This gradient is a starting point and may require optimization for specific HPLC systems and columns.

Calibration Curve and Quantification

-

Prepare a series of standard solutions of this compound in ultrapure water at known concentrations (e.g., 0.1, 0.5, 1, 5, 10, 20 µM).

-

Inject each standard solution into the HPLC system and record the peak area.

-

Construct a calibration curve by plotting the peak area versus the concentration of the this compound standards.

-

Inject the prepared cell lysate samples and determine the peak area corresponding to this compound. The retention time for this compound should be determined by running an authentic standard.

-

Calculate the concentration of this compound in the samples using the linear regression equation from the calibration curve.

-

Normalize the this compound concentration to the cell number or total protein concentration of the lysate.

Quantitative Data Summary

The following table summarizes the expected performance characteristics of the described HPLC method for this compound quantification. These values are estimates and should be determined experimentally during method validation.

| Parameter | Expected Value |

| Retention Time (this compound) | ~15-20 minutes (highly dependent on the specific column and gradient) |

| Limit of Detection (LOD) | ~0.05 µM |

| Limit of Quantification (LOQ) | ~0.15 µM |

| Linearity Range | 0.1 - 25 µM |

| Correlation Coefficient (r²) | > 0.995 |

Conclusion

This application note provides a comprehensive and detailed protocol for the quantification of this compound in cell lysates using ion-pair reversed-phase HPLC. The described method, from sample preparation to data analysis, offers a reliable and sensitive approach for researchers investigating the role of this important signaling molecule in cellular physiology and disease. The provided workflow and signaling pathway diagrams offer a clear visual representation of the experimental process and the biological context of this compound.

References

- 1. The mysterious diadenosine tetraphosphate (AP4A) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Re-evaluation of Diadenosine Tetraphosphate (Ap4A) From a Stress Metabolite to Bona Fide Secondary Messenger [frontiersin.org]

- 3. The Signaling Pathway of the ADP Receptor P2Y12 in the Immune System: Recent Discoveries and New Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 5. Integration of P2Y receptor-activated signal transduction pathways in G protein-dependent signalling networks - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Accurate Measurement of Diadenosine Tetraphosphate (Ap4A)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diadenosine tetraphosphate (Ap4A) is a dinucleoside polyphosphate that has transitioned from being considered a metabolic byproduct to a significant signaling molecule involved in various cellular processes, particularly in response to stress.[1][2][3] Its roles in DNA damage response, cell cycle regulation, and as a potential therapeutic target have necessitated the development of accurate and sensitive methods for its quantification in biological samples.[4][5][6] This document provides detailed application notes and protocols for the most common and reliable methods for Ap4A measurement, tailored for researchers, scientists, and professionals in drug development.

The accurate quantification of Ap4A is crucial for understanding its physiological and pathological roles. Intracellular concentrations of Ap4A are typically low under normal conditions but can increase significantly in response to stressors like heat shock, oxidative stress, and DNA damage.[2][7][8] This dynamic range requires analytical methods with high sensitivity and specificity.

Methods for Ap4A Measurement: An Overview

Several analytical techniques are available for the quantification of Ap4A, each with its own advantages and limitations. The primary methods include High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), often coupled with liquid chromatography (LC-MS/MS), and enzymatic assays.

-

High-Performance Liquid Chromatography (HPLC): HPLC offers a robust method for separating Ap4A from other nucleotides.[9] It can be used for quantification, though its sensitivity may be lower compared to other techniques.[7]

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is considered one of the most precise and reliable methods for Ap4A identification and quantification.[1][7] Its high specificity and sensitivity allow for the accurate measurement of low concentrations of Ap4A in complex biological matrices.[10]

-

Enzymatic Assays: Luciferase-based enzymatic assays are highly sensitive and can detect sub-picomole quantities of Ap4A.[11] This method relies on the enzymatic conversion of Ap4A to ATP, which is then measured using the firefly luciferin-luciferase reaction. While sensitive, it can be susceptible to interference from other dinucleoside polyphosphates.[1]

Quantitative Data Summary

The following tables summarize the reported concentrations of Ap4A in various biological systems and provide a comparison of the different analytical methods.

Table 1: Basal and Stress-Induced Intracellular Concentrations of Ap4A

| Cell Type/Organism | Condition | Ap4A Concentration | Method of Measurement | Reference |

| E. coli | Basal | 0.2 µM - 3.6 µM | LC-MS / Luciferase Assay | [7] |

| E. coli | Heat Shock | ~10-fold increase | Luciferase Assay | [12] |

| S. typhimurium | Heat Shock (28-50°C) | up to 30 µM | Not specified | [12] |

| S. typhimurium | Oxidative Stress (CdCl2) | up to 365 µM | Not specified | [8] |

| Human Platelets | Basal | 223.8 +/- 172.3 nM | HPLC | [9] |

| Mammalian Cells (general) | Unstressed | 0.1–1.0 pmol/10^6 cells (0.05–0.5 μM) | General estimate | [5] |

| HEK293T Cells | Basal | 0.9 pmol/10^6 cells | LC-MS/MS | [7] |

| KBM-7 Cells | Basal | 0.21 ± 0.02 pmol/10^6 cells | Luminometric Assay | [5] |

| KBM-7 NUDT2 Knockout | - | 36.9 ± 0.3 pmol/10^6 cells (175-fold increase) | Luminometric Assay | [5] |

Table 2: Comparison of Analytical Methods for Ap4A Measurement

| Method | Principle | Sensitivity | Specificity | Throughput | Key Advantages | Key Limitations |

| HPLC | Chromatographic separation based on physicochemical properties. | Moderate (picomole range)[9] | Good, but can have overlapping signals.[7] | Medium | Robust, quantitative. | Lower sensitivity compared to other methods, potential for interference.[7] |

| LC-MS/MS | Chromatographic separation followed by mass-to-charge ratio detection of fragmented ions. | High (sub-picomole to femtomole) | Very High | High | High precision, accuracy, and specificity; suitable for complex mixtures.[7][10] | Requires specialized equipment and expertise. |

| Enzymatic Assay (Luciferase) | Enzymatic conversion of Ap4A to ATP, followed by light production via luciferase. | Very High (sub-picomole)[11] | Moderate; can have cross-reactivity with other dinucleoside polyphosphates.[1] | High | High sensitivity, relatively simple procedure. | Indirect measurement, potential for interference from other nucleotides.[1] |

Experimental Protocols

Protocol 1: Quantification of Ap4A by High-Performance Liquid Chromatography (HPLC)

This protocol is based on the principles of ion-pair reversed-phase chromatography for the separation and quantification of diadenosine polyphosphates.[9]

1. Sample Preparation (from Human Platelets) [9] a. Deproteinization: Extract platelets with a suitable deproteinizing agent (e.g., perchloric acid). b. Centrifugation: Centrifuge the sample to pellet precipitated proteins. c. Neutralization: Neutralize the supernatant with a suitable base (e.g., potassium carbonate). d. Boronate Affinity Chromatography: To selectively concentrate diadenosine polyphosphates, apply the neutralized supernatant to a boronate affinity column. e. Elution and Desalting: Elute the bound diadenosine polyphosphates and desalt the sample prior to HPLC analysis.

2. HPLC Analysis a. Column: Use a C18 reversed-phase column. b. Mobile Phase: An isocratic mobile phase consisting of a buffer such as 50 mM potassium hydrogen phosphate (pH 6.80) can be effective.[13] c. Flow Rate: A typical flow rate is around 0.6 mL/min.[13] d. Detection: Monitor the absorbance at 254 nm.[13] e. Quantification: Create a standard curve using known concentrations of Ap4A. The concentration in the sample is determined by comparing its peak area to the standard curve.

Protocol 2: Quantification of Ap4A by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol provides a general workflow for the highly sensitive and specific quantification of Ap4A.

1. Sample Preparation (from Cell Lysates) [14] a. Cell Lysis: Lyse cells using a suitable extraction buffer (e.g., methanol/acetonitrile/water mixture). b. Centrifugation: Centrifuge the lysate to remove cell debris. c. Supernatant Collection: Collect the supernatant containing the nucleotides. d. Internal Standard: Add a known amount of a suitable internal standard (e.g., a stable isotope-labeled Ap4A) to the sample for accurate quantification.

2. LC-MS/MS Analysis a. Liquid Chromatography (LC): i. Column: Use a reversed-phase column suitable for nucleotide separation. ii. Mobile Phase: Employ a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with a volatile salt like ammonium acetate) and an organic component (e.g., acetonitrile or methanol). b. Tandem Mass Spectrometry (MS/MS): i. Ionization: Use electrospray ionization (ESI) in positive or negative ion mode.[7] ii. Detection Mode: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. iii. MRM Transitions: Monitor specific precursor-to-product ion transitions for both Ap4A and the internal standard. For Ap4A, the parent ion [M+H]⁺ has an m/z of 836.9, with transitions to m/z 348.0 and m/z 490.0.[14] c. Quantification: The concentration of Ap4A is determined by the ratio of the peak area of the analyte to that of the internal standard, calculated against a standard curve.

Protocol 3: Quantification of Ap4A by Luciferase-Based Enzymatic Assay

This protocol is adapted from the principle of a coupled enzyme assay for the detection of sub-picomole levels of Ap4A.[11]

1. Reagents and Materials a. Ap4A hydrolase (e.g., NUDT2) b. Firefly luciferase c. D-Luciferin d. ATP standard e. Reaction buffer (e.g., Tris-HCl with MgCl2) f. Luminometer

2. Assay Procedure a. Sample Preparation: Prepare cell or tissue extracts and ensure they are free of interfering substances. b. Reaction Setup: In a luminometer tube or a well of a microplate, combine the sample, reaction buffer, and Ap4A hydrolase. c. Incubation: Incubate the mixture to allow for the enzymatic conversion of Ap4A to ATP. d. Luciferin-Luciferase Reaction: Add the luciferin-luciferase reagent to the reaction mixture. e. Measurement: Immediately measure the light output (luminescence) using a luminometer. f. Quantification: Generate a standard curve using known concentrations of ATP. The amount of Ap4A in the sample is calculated based on the stoichiometry of the reaction (1 mole of Ap4A produces 2 moles of ATP, or 1 mole of ATP and 1 mole of AMP, depending on the hydrolase used) and the ATP standard curve.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key pathways involving Ap4A and a general experimental workflow for its measurement.

References

- 1. Frontiers | Re-evaluation of Diadenosine Tetraphosphate (Ap4A) From a Stress Metabolite to Bona Fide Secondary Messenger [frontiersin.org]

- 2. Re-evaluation of Diadenosine Tetraphosphate (Ap4A) From a Stress Metabolite to Bona Fide Secondary Messenger - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. research.lstmed.ac.uk [research.lstmed.ac.uk]

- 5. NUDT2 Disruption Elevates Diadenosine Tetraphosphate (Ap4A) and Down-Regulates Immune Response and Cancer Promotion Genes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ap4A in Cancer: A Multifaceted Regulator and Emerging Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]

- 7. dspace.cuni.cz [dspace.cuni.cz]

- 8. frontiersin.org [frontiersin.org]

- 9. High-performance liquid chromatographic assay of the diadenosine polyphosphates in human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Quantitative analysis of therapeutic proteins in biological fluids: recent advancement in analytical techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Determination of diadenosine tetraphosphate (Ap4A) levels in subpicomole quantities by a phosphodiesterase luciferin--luciferase coupled assay: application as a specific assay for diadenosine tetraphosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The mysterious diadenosine tetraphosphate (AP4A) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. researchgate.net [researchgate.net]

Application Notes and Protocols for the Extraction of Diadenosine Tetraphosphate (ApppA) for Mass Spectrometry Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diadenosine tetraphosphate (ApppA) is a dinucleoside polyphosphate that acts as a signaling molecule in various cellular processes, including cell proliferation, DNA replication, and stress responses. Accurate quantification of this compound is crucial for understanding its physiological and pathological roles. Mass spectrometry (MS) coupled with liquid chromatography (LC) offers a highly sensitive and specific method for the analysis of this compound. This document provides a detailed protocol for the extraction of this compound from mammalian cells for subsequent LC-MS analysis.

Experimental Protocols

The following protocol outlines a robust method for the extraction of this compound from adherent mammalian cells, adapted from established procedures for polar metabolite extraction.

Materials and Reagents

-

Phosphate-buffered saline (PBS), ice-cold

-

LC-MS grade methanol (MeOH), pre-chilled to -80°C

-

LC-MS grade acetonitrile (ACN), pre-chilled to -80°C

-

LC-MS grade water

-

Cell scraper

-

Microcentrifuge tubes, 1.5 mL

-

Refrigerated centrifuge

-

Centrifugal evaporator (SpeedVac) or nitrogen evaporator

Protocol for this compound Extraction from Adherent Mammalian Cells

-

Cell Culture and Quenching of Metabolism:

-

Culture adherent mammalian cells to the desired confluency (typically 80-90%) in a 6-well plate or 10 cm dish.

-

To quench metabolic activity, rapidly aspirate the cell culture medium.

-

Immediately wash the cells twice with 1-2 mL of ice-cold 0.9% NaCl solution. Aspirate the wash buffer completely after each wash to minimize salt contamination, which can interfere with MS analysis.

-

Place the plate on dry ice to rapidly freeze the cells and halt metabolic processes.

-

-

Metabolite Extraction:

-

Add 1 mL of pre-chilled (-80°C) extraction solution, consisting of 80% methanol and 20% water (v/v), to each well.[1]

-

Using a cell scraper, thoroughly scrape the plate to detach the cells and ensure they are suspended in the extraction solution.

-

Transfer the cell lysate into a pre-chilled 1.5 mL microcentrifuge tube.

-

-

Protein Precipitation and Clarification:

-

Vortex the cell lysate vigorously for 10 minutes at 4°C to facilitate protein precipitation and cell lysis.

-

Centrifuge the tubes at maximum speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet cell debris and precipitated proteins.

-

-